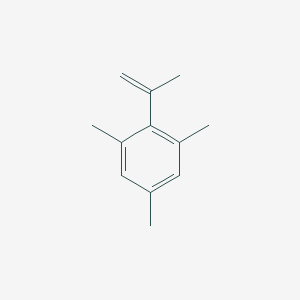
Tin, isotope of mass 113
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tin, isotope of mass 113, is a stable and non-radioactive isotope of tin. It is a rare isotope, accounting for only 0.9% of all natural tin. Tin-113 has unique properties that make it useful for scientific research applications.
Wissenschaftliche Forschungsanwendungen
Tin-113 has a wide range of scientific research applications. It is commonly used as a tracer in environmental studies, such as tracking the movement of pollutants in soil and water. It is also used in biomedical research to study the behavior of cells and tissues. Tin-113 can be incorporated into molecules and used to label proteins, DNA, and other biomolecules. This allows researchers to track the movement of these molecules in living cells and tissues.
Wirkmechanismus
Tin-113 is a stable isotope and does not undergo radioactive decay. Therefore, it does not produce ionizing radiation and does not pose a risk to human health. The mechanism of action of tin-113 is based on its chemical properties. It can form stable bonds with other atoms and molecules, which allows it to be incorporated into various compounds and used as a tracer.
Biochemische Und Physiologische Effekte
Tin-113 has no known biochemical or physiological effects on living organisms. It is a stable isotope and does not produce ionizing radiation. Therefore, it does not cause any damage to cells or tissues.
Vorteile Und Einschränkungen Für Laborexperimente
Tin-113 has several advantages for lab experiments. It is a stable and non-radioactive isotope, which makes it safe to handle and use. It can be incorporated into various molecules and used as a tracer to study the behavior of cells and tissues. However, there are also some limitations to using tin-113. It is a rare isotope and can be expensive to produce. It also has a relatively short half-life, which limits its use in long-term studies.
Zukünftige Richtungen
There are several future directions for research using tin-113. One area of research is the development of new labeling techniques for biomolecules. Tin-113 can be used to label proteins, DNA, and other biomolecules, but there is still room for improvement in these techniques. Another area of research is the use of tin-113 in environmental studies. It can be used to track the movement of pollutants in soil and water, but there is still much to learn about the behavior of these pollutants in the environment. Finally, tin-113 could be used in the development of new diagnostic and therapeutic agents for use in medicine. Its unique properties make it a promising candidate for use in these applications.
Conclusion:
Tin-113 is a stable and non-radioactive isotope of tin that has unique properties that make it useful for scientific research applications. It can be used as a tracer in environmental studies, as well as in biomedical research to study the behavior of cells and tissues. Tin-113 has no known biochemical or physiological effects on living organisms and is safe to handle and use. However, it is a rare isotope and can be expensive to produce. There are several future directions for research using tin-113, including the development of new labeling techniques for biomolecules, the use of tin-113 in environmental studies, and the development of new diagnostic and therapeutic agents for use in medicine.
Synthesemethoden
Tin-113 can be produced by irradiating natural tin with neutrons in a nuclear reactor. The resulting tin-113 is separated from the other isotopes of tin using various chemical separation techniques. The final product is a highly purified form of tin-113 that can be used for scientific research.
Eigenschaften
CAS-Nummer |
13966-06-8 |
|---|---|
Produktname |
Tin, isotope of mass 113 |
Molekularformel |
Sn |
Molekulargewicht |
112.90518 g/mol |
IUPAC-Name |
tin-113 |
InChI |
InChI=1S/Sn/i1-6 |
InChI-Schlüssel |
ATJFFYVFTNAWJD-VENIDDJXSA-N |
Isomerische SMILES |
[113Sn] |
SMILES |
[Sn] |
Kanonische SMILES |
[Sn] |
Synonyme |
113Sn radioisotope Sn-113 radioisotope Tin-113 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



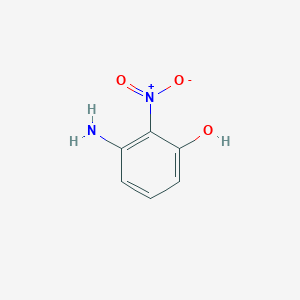
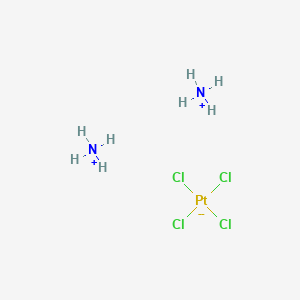
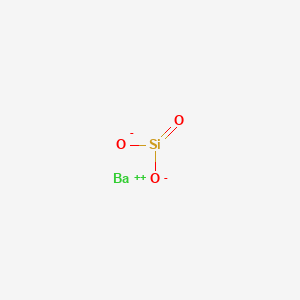
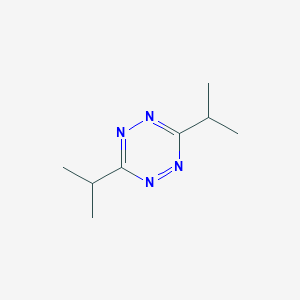
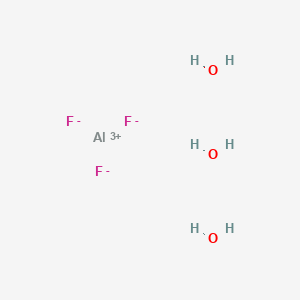
![(1S,3S,6'R,7S,8Z,15R,16R,17S,18R,19R,20S,21R,22E,26S,28R,30R)-17-[(2S,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-[(2R)-2-hydroxybutyl]-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one](/img/structure/B83354.png)
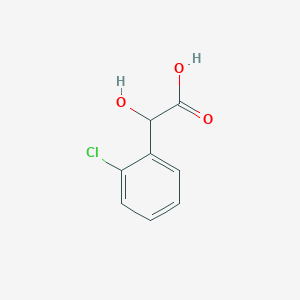

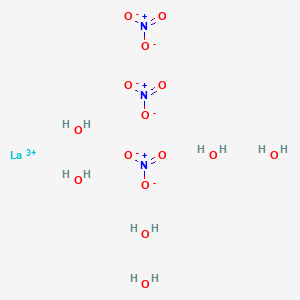
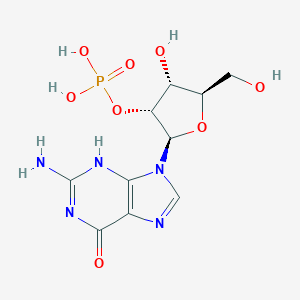
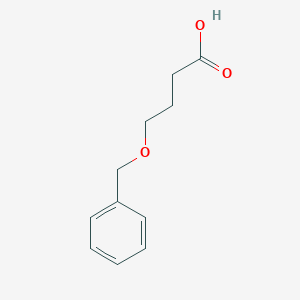
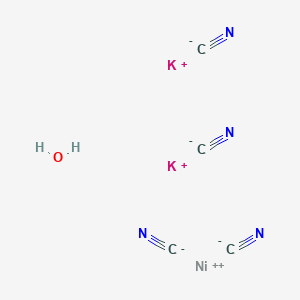
![disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate](/img/structure/B83365.png)
